molecular formula C14H14ClN3O5S B360395 5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide CAS No. 902243-99-6

5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide

Cat. No.: B360395
CAS No.: 902243-99-6
M. Wt: 371.8g/mol
InChI Key: KHGIMVQRBLGNDF-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a chloro group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfonyl Group: This step may involve sulfonylation reactions using reagents like methylsulfonyl chloride.

    Coupling with 2,5-Dimethoxyaniline: This step involves the formation of an amide bond between the pyrimidine derivative and 2,5-dimethoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5S/c1-22-8-4-5-11(23-2)10(6-8)17-13(19)12-9(15)7-16-14(18-12)24(3,20)21/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGIMVQRBLGNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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